3-N,4-N-diethyl-1-methylpyrazole-3,4-dicarboxamide
Overview
Description
N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form pyrazole derivatives.
Cycloaddition of 1,3-Dipoles to Dipolarophiles: This method involves the reaction of 1,3-dipoles with dipolarophiles to form pyrazole derivatives.
Industrial Production Methods: Industrial production of N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert pyrazole derivatives into their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives can yield pyrazole N-oxides, while reduction can yield dihydropyrazoles .
Scientific Research Applications
Chemistry: N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors .
Medicine: In medicinal chemistry, N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole core but different substituents, leading to different chemical and biological properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also has a pyrazole core with different substituents, used in fungicidal applications.
Uniqueness: N,N’-diethyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-N,4-N-diethyl-1-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-4-11-9(15)7-6-14(3)13-8(7)10(16)12-5-2/h6H,4-5H2,1-3H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVNUSTXHLKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(N=C1C(=O)NCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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